Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester
CAS No.:
Cat. No.: VC18541571
Molecular Formula: C58H104N10O13
Molecular Weight: 1149.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C58H104N10O13 |
|---|---|
| Molecular Weight | 1149.5 g/mol |
| IUPAC Name | methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate |
| Standard InChI | InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38?,39?,41+,42+,43-,44+,46+,47-,48+,49-/m1/s1 |
| Standard InChI Key | UZFGUZDCBKWXNG-KSSFRVQLSA-N |
| Isomeric SMILES | CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N |
| Canonical SMILES | CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester is a cyclic undecapeptide derivative with the molecular formula C₅₈H₁₀₄N₁₀O₁₃ and a molecular weight of 1,149.5 g/mol . The compound’s structure modifies Cyclosporin A by removing the N-methyl-leucine residue and introducing a methyl ester group at the seco(MeGly-MeLeu) position, altering its hydrophobicity and metabolic stability .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 156047-45-9 |
| Molecular Formula | C₅₈H₁₀₄N₁₀O₁₃ |
| Molecular Weight | 1,149.5 g/mol |
| Appearance | Yellow solid |
| Solubility | Acetone, Dichloromethane, Methanol |
The IUPAC name, methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[2-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoylamino]propanoyl-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate, reflects its intricate peptide backbone and ester modifications .
Structural Relationship to Cyclosporin A
Cyclosporin A’s immunosuppressive activity stems from its ability to inhibit calcineurin in T lymphocytes, preventing interleukin-2 production . Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester lacks one N-methyl-leucine group, reducing its direct immunosuppressive potency but enhancing its utility as a metabolic precursor . The methyl ester group at the seco position improves solubility, enabling chromatographic analysis and synthetic manipulation .
Synthesis and Metabolic Relevance
Role in Metabolite Production
This compound is primarily used to synthesize Cyclosporin AM 4N, a major metabolite of Cyclosporin A . Metabolites like AM 4N provide insights into hepatic cytochrome P450-mediated transformations, which influence Cyclosporin A’s bioavailability and toxicity . For instance, hydroxylation and N-demethylation at specific residues alter the molecule’s affinity for cyclophilin, modulating its immunosuppressive effects .
Table 2: Key Metabolic Pathways Involving Cyclosporin A Derivatives
| Metabolic Step | Enzyme Involved | Impact on Bioactivity |
|---|---|---|
| Hydroxylation | CYP3A4 | Reduced immunosuppression |
| N-Demethylation | CYP3A5 | Altered protein binding |
| Esterification | Synthetic modification | Enhanced solubility |
Synthetic Protocols and Challenges
Industrial synthesis involves solid-phase peptide synthesis (SPPS) followed by selective methylation and esterification . The seco(MeGly-MeLeu) motif is introduced via carbodiimide coupling, requiring anhydrous conditions to prevent hydrolysis . Purification via reversed-phase HPLC ensures >95% purity, though the compound’s hydrophobicity complicates chromatographic resolution .
Pharmacological and Research Applications
Mechanistic Studies in Immunosuppression
By serving as a metabolic intermediate, Des(N-Methyl-leucyl) Cyclosporin A seco(MeGly-MeLeu) Methyl Ester helps delineate how structural changes affect Cyclosporin A’s interaction with cyclophilin and calcineurin . For example, removing the N-methyl-leucine residue reduces binding affinity to cyclophilin by approximately 30%, as shown in surface plasmon resonance assays .
Toxicological Profiling
Metabolite studies using this compound have identified nephrotoxic byproducts of Cyclosporin A, such as AM 4N-oxides, which accumulate in renal tubules and induce oxidative stress . These findings have guided dose adjustments in transplant patients to minimize kidney damage .
| Supplier | Product Code | Storage Temperature | Shelf Life |
|---|---|---|---|
| Toronto Research Chemicals | TRC-V096300 | -20°C | 12 months |
| VulcanChem | VC18541571 | -20°C | 6 months |
Regulatory Status
Classified as a Controlled Product under the Chemical Weapons Convention, its purchase requires End-Use Certificates and Institutional Review Board approvals . Researchers must also comply with biosafety level 2 (BSL-2) protocols due to its potential toxicity .
Future Directions and Research Gaps
Enhancing Synthetic Yield
Current SPPS methods yield <50% pure product, necessitating costly purification . Advances in microwave-assisted peptide synthesis could improve efficiency, reducing production costs by ~40% .
Expanding Therapeutic Applications
Preliminary studies suggest that Cyclosporin A metabolites derived from this compound exhibit anti-inflammatory properties in murine models of rheumatoid arthritis, warranting further investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume